molecular formula C12H14ClN5O B2452380 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride CAS No. 1396806-97-5

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride

Cat. No.: B2452380
CAS No.: 1396806-97-5
M. Wt: 279.73
InChI Key: DVYXXPHDEMHSKT-UHFFFAOYSA-N
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Description

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride typically involves the reaction of 4-amino-6-methylpyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride include other pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O.ClH/c1-7-6-10(13)17-12(15-7)16-9-4-2-8(3-5-9)11(14)18;/h2-6H,1H3,(H2,14,18)(H3,13,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYXXPHDEMHSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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